4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)-
Overview
Description
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridinone core substituted with diphenylmethoxy and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.
Introduction of Diphenylmethoxy Groups: The diphenylmethoxy groups are introduced through nucleophilic substitution reactions, often using diphenylmethanol derivatives and suitable leaving groups.
Addition of Hydroxymethyl Group: The hydroxymethyl group is typically added via hydroxymethylation reactions, using formaldehyde or other hydroxymethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyridinone ring can undergo reduction to form dihydropyridinone derivatives.
Substitution: The diphenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyridinone, 1,5-bis(phenylmethoxy)-2-(hydroxymethyl)-
- 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(methyl)-
Uniqueness
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- is unique due to the presence of both diphenylmethoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
1,5-dibenzhydryloxy-2-(hydroxymethyl)pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO4/c34-23-28-21-29(35)30(36-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-33(28)37-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32,34H,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDUUIKQDPPNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471899 | |
Record name | 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114875-63-7 | |
Record name | 1,5-Bis(diphenylmethoxy)-2-(hydroxymethyl)-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114875-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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